

Application Notes: ATTO 565 Conjugation to Amino-Modified Oligonucleotides

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Compound of Interest

Compound Name: ATTO 565 amine

Cat. No.: B15136913

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Introduction

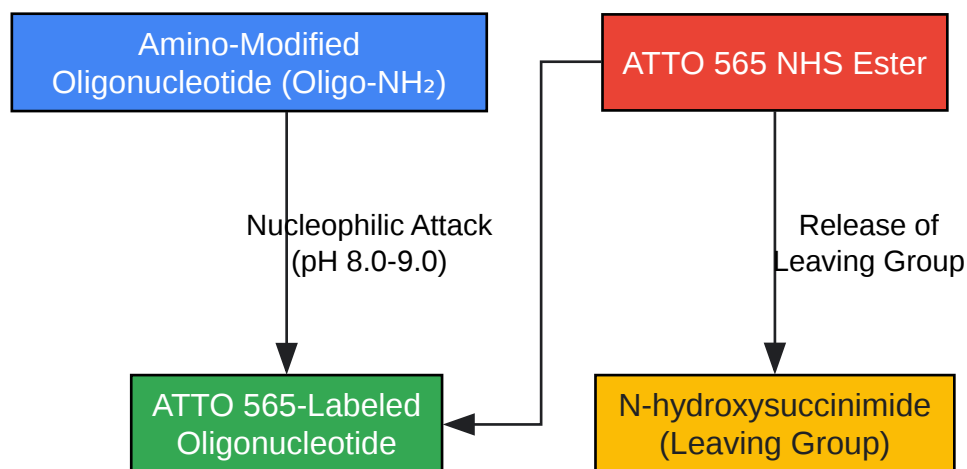
ATTO 565 is a high-performance fluorescent dye belonging to the rhodamine family, recognized for its exceptional photostability, high fluorescence quantum yield, and strong absorption.[1][2][3] These characteristics make it an ideal label for a wide range of applications in molecular biology, diagnostics, and drug development, including fluorescence in-situ hybridization (FISH), real-time PCR, single-molecule detection, and high-resolution microscopy.[1][2][4] This document provides detailed protocols for the covalent conjugation of ATTO 565 to oligonucleotides modified with a primary aliphatic amine, a robust and widely used method for producing fluorescently labeled nucleic acids.[5][6]

The conjugation process relies on the reaction between an N-hydroxysuccinimide (NHS) ester of ATTO 565 and a primary amine group on the oligonucleotide.[5][7] This amine group can be incorporated at the 5' or 3' terminus, or internally within the sequence during oligonucleotide synthesis.[5][8] The resulting amide bond is highly stable, ensuring a permanent attachment of the fluorescent dye to the oligonucleotide.[5][7]

Principle of the Reaction

The labeling chemistry is a nucleophilic acyl substitution. The primary aliphatic amine on the oligonucleotide acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[5][7] The reaction is most efficient in a slightly alkaline environment, with a pH range

of 8.0 to 9.0, which ensures that the primary amine is deprotonated and thus sufficiently nucleophilic.[1][9][10]



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Figure 1: Reaction mechanism for conjugating ATTO 565 NHS ester to an amino-modified oligonucleotide.

Quantitative Data

Spectroscopic Properties of ATTO 565

The following table summarizes the key optical properties of the ATTO 565 dye, which are crucial for experimental setup and data analysis.

Property	Value	Reference
Maximum Absorption (λ_{max})	563 nm	[3][4]
Molar Extinction Coefficient (ϵ)	120,000 M ⁻¹ cm ⁻¹	[2][4]
Maximum Emission (λ_{em})	592 nm	[2][4]
Fluorescence Quantum Yield	~90%	[3]
Recommended Quencher	BHQ®-2	[4]

Recommended Reaction Parameters

Successful conjugation depends on optimizing several key parameters. The table below provides recommended starting conditions.

Parameter	Recommended Value	Notes
Reaction Buffer	0.1 M Sodium Bicarbonate or Sodium Borate	Buffers containing primary amines (e.g., Tris) must be avoided as they compete with the oligonucleotide for the NHS ester. [5] [11]
pH	8.0 - 9.0	Optimal for ensuring the amine is deprotonated and reactive. [9] [10] Below this range, the reaction is slow; above it, NHS ester hydrolysis increases. [5] [12]
Molar Ratio (Dye:Oligo)	5-10 fold molar excess of dye	A surplus of the dye helps drive the reaction to completion. This may require optimization. [1]
Oligonucleotide Concentration	0.1 - 0.8 mM	Higher concentrations can improve reaction kinetics. [1] [13]
Reaction Time	1 - 2 hours (up to overnight)	The reaction is often complete within 30 minutes, but longer times can ensure higher efficiency. [1] [11]
Temperature	Room Temperature (~25°C)	[13]
Light Conditions	Protected from light	Fluorescent dyes are susceptible to photobleaching. [13]

Detailed Experimental Protocols

This section provides a comprehensive methodology for labeling amino-modified oligonucleotides with ATTO 565 NHS ester.

Materials and Equipment

Reagents:

- Amino-modified oligonucleotide (lyophilized)
- ATTO 565 NHS ester
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[1][12]
- Sodium Bicarbonate (NaHCO_3) or Sodium Borate ($\text{Na}_2\text{B}_4\text{O}_7 \cdot 10\text{H}_2\text{O}$)[13][14]
- Nuclease-free water
- 3 M Sodium Acetate (NaOAc), pH 5.2[5]
- 100% Ethanol (cold, -20°C)[5]
- 70% Ethanol (cold, -20°C)[5]
- Gel filtration resin (e.g., Sephadex G-25)
- Elution buffer (e.g., TE buffer: 10 mM Tris, 1 mM EDTA, pH 8.0)

Equipment:

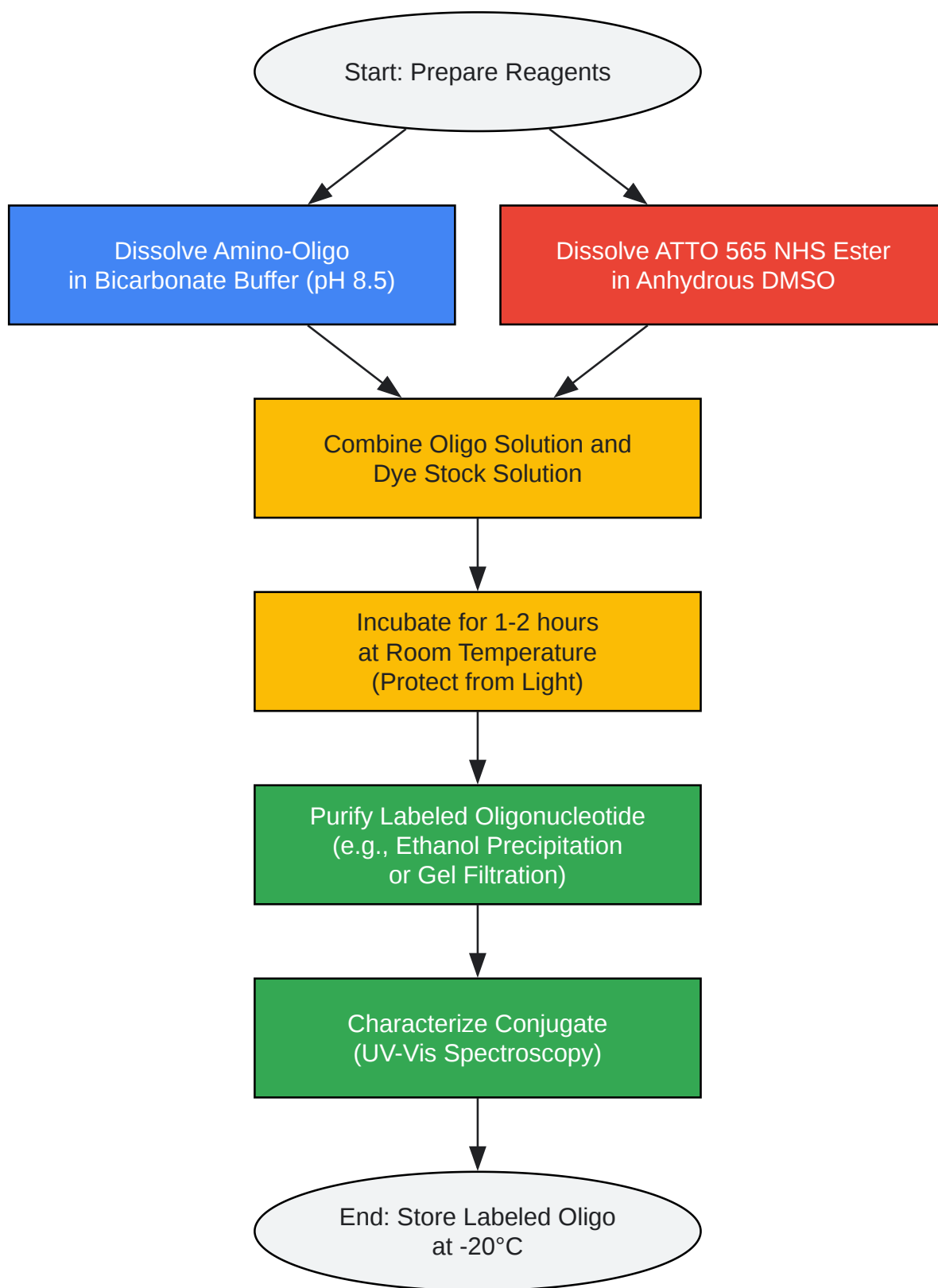
- Microcentrifuge
- Vortex mixer
- Laboratory shaker[13]
- UV-Vis Spectrophotometer
- Pipettes and nuclease-free tips

- Microcentrifuge tubes (1.5 mL or 2.0 mL)
- Gel filtration columns

Reagent Preparation

- 0.1 M Sodium Bicarbonate Buffer (pH 8.5): Dissolve 84 mg of sodium bicarbonate in 9 mL of nuclease-free water. Adjust the pH to 8.5 using 1 M NaOH. Bring the final volume to 10 mL with nuclease-free water. Filter sterilize and store at 4°C.
- Amino-Modified Oligonucleotide Stock Solution: Dissolve the lyophilized oligonucleotide in the 0.1 M Sodium Bicarbonate Buffer (pH 8.5) to a final concentration of approximately 0.1-0.5 mM.^{[1][13]} For example, dissolve 10 nmol of the oligo in a final volume of 100 µL.
- ATTO 565 NHS Ester Stock Solution: ATTO 565 NHS ester is moisture-sensitive.^[1] Allow the vial to warm to room temperature before opening. Immediately before use, prepare a 10 mg/mL stock solution by dissolving the dye in anhydrous DMSO.^[1]

Experimental Workflow: Conjugation Reaction



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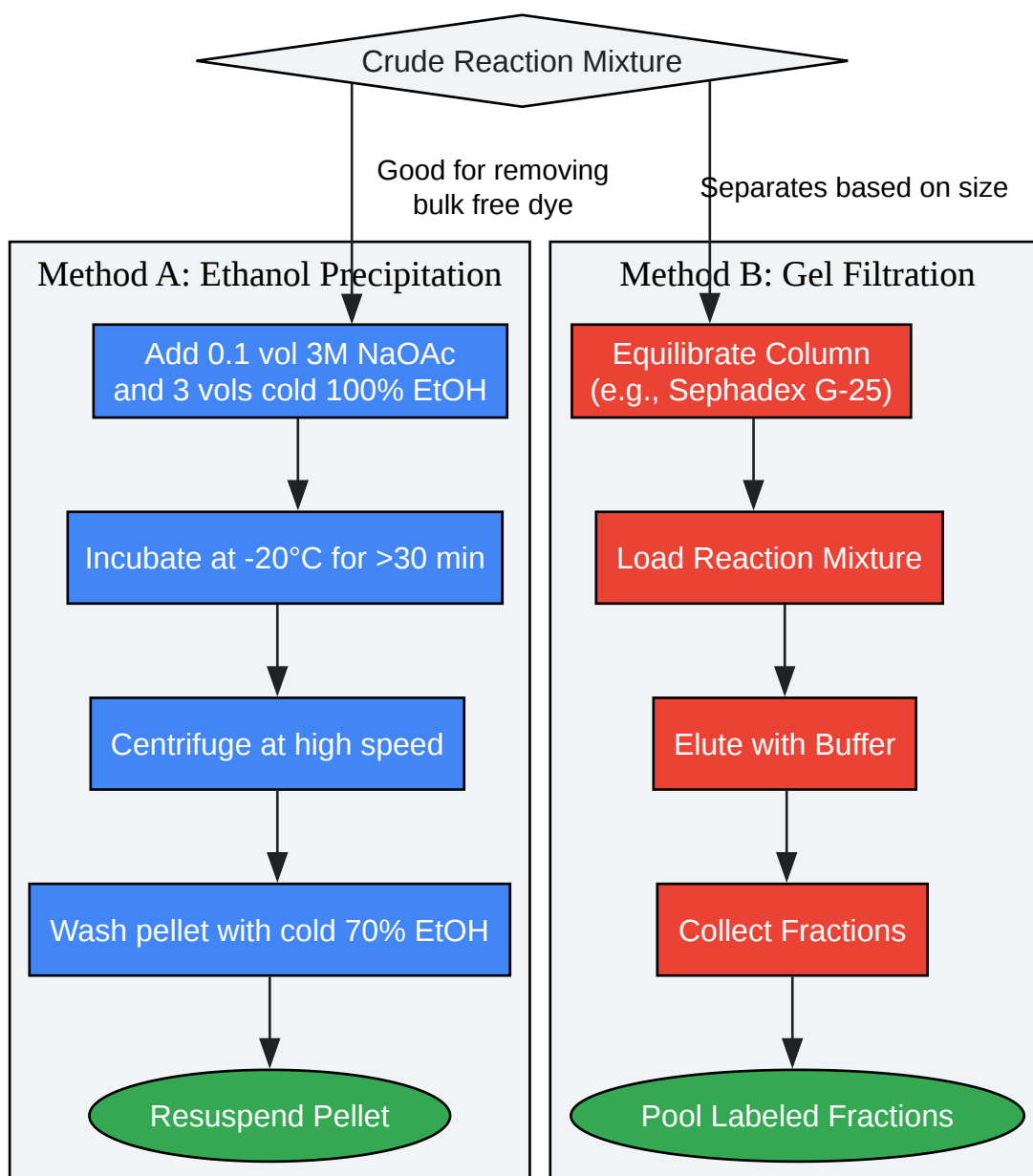
Figure 2: Workflow for the conjugation of ATTO 565 to an amino-modified oligonucleotide.

Procedure:

- In a microcentrifuge tube, add the dissolved amino-modified oligonucleotide.
- Add the calculated volume of the ATTO 565 NHS ester stock solution to achieve a 5-10 fold molar excess.
- Gently vortex the tube to mix the contents.
- Incubate the reaction for 1-2 hours at room temperature on a laboratory shaker.[\[13\]](#) Ensure the tube is covered with aluminum foil to protect the dye from light.[\[13\]](#)

Purification of the Labeled Oligonucleotide

Purification is essential to remove unreacted dye and the NHS byproduct, which can interfere with downstream applications.[\[5\]](#)[\[15\]](#) HPLC is the most effective method for achieving high purity, but ethanol precipitation and gel filtration are common and effective alternatives.[\[6\]](#)[\[13\]](#)
[\[16\]](#)



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Figure 3: Comparison of common purification workflows for labeled oligonucleotides.

Protocol A: Ethanol Precipitation This method is effective for removing the bulk of the unreacted small-molecule dye.[5]

- To the reaction mixture, add 1/10th volume of 3 M sodium acetate (pH 5.2).[5]
- Add 3 volumes of cold 100% ethanol. Mix well.

- Incubate at -20°C for at least 30 minutes.[5]
- Centrifuge at high speed (e.g., >13,000 x g) for 20-30 minutes at 4°C.[5]
- Carefully decant the supernatant which contains the unreacted dye.
- Wash the pellet by adding 500 µL of cold 70% ethanol and centrifuge again for 5 minutes.
- Decant the supernatant, and briefly air-dry the pellet. Do not over-dry.
- Resuspend the pellet in a suitable volume of nuclease-free water or TE buffer.

Protocol B: Gel Filtration (Desalting Column) This method separates the larger labeled oligonucleotide from the smaller unreacted dye molecules.

- Equilibrate a desalting column (e.g., Sephadex G-25) with nuclease-free water or TE buffer according to the manufacturer's instructions.
- Carefully load the entire reaction mixture onto the top of the column resin.
- Elute the sample with buffer. The labeled oligonucleotide will travel faster through the column and elute first. The free dye will be retained longer.
- Collect fractions and identify the fractions containing the labeled oligonucleotide by their color and by measuring absorbance.
- Pool the fractions containing the purified conjugate.

Characterization and Quality Control

The concentration and degree of labeling (DOL) can be determined using a UV-Vis spectrophotometer.

- Measure the absorbance of the purified conjugate solution at 260 nm (A_{260}) and 563 nm (A_{563}).
- Calculate the concentration of the oligonucleotide using the following formula:
 - $\text{Corrected } A_{260} = A_{260} - (A_{563} \times CF_{260})$

- Where CF_{260} is the correction factor for the absorbance of ATTO 565 at 260 nm. For ATTO 565, this value is approximately 0.34.
- Oligo Concentration (M) = Corrected A_{260} / ϵ_{260}
 - Where ϵ_{260} is the molar extinction coefficient of the oligonucleotide at 260 nm (provided by the oligo manufacturer).
- Calculate the concentration of the ATTO 565 dye:
 - Dye Concentration (M) = A_{563} / ϵ_{563}
 - Where ϵ_{563} is the molar extinction coefficient of ATTO 565 ($120,000 \text{ M}^{-1}\text{cm}^{-1}$).
- Calculate the Degree of Labeling (DOL):
 - $\text{DOL} = \text{Dye Concentration} / \text{Oligo Concentration}$
 - A DOL of ~1.0 indicates that, on average, each oligonucleotide molecule is labeled with one dye molecule.

Troubleshooting

Problem	Potential Cause(s)	Suggested Solution(s)
Low Labeling Efficiency	1. Inactive NHS ester due to hydrolysis.	1. Use anhydrous DMSO and prepare the dye stock solution immediately before use.[5] Ensure the NHS ester vial is warmed to room temperature before opening.
2. Incorrect pH of the reaction buffer.	2. Verify the pH of the reaction buffer is between 8.0 and 9.0. [5][9]	
3. Presence of competing amines (e.g., Tris buffer).	3. Use a non-nucleophilic buffer like sodium bicarbonate or borate.[5][12] If the oligo is in Tris, purify it first by ethanol precipitation or dialysis.	
Multiple Products or Smearing on Gel	1. Multiple amine groups on the oligonucleotide.	1. If single labeling is desired, ensure the starting oligonucleotide has only one amine modification.
2. Degradation of the oligonucleotide or dye.	2. Handle reagents carefully, use nuclease-free water and tubes, and protect the dye from light.	
High Background Fluorescence	1. Incomplete removal of unreacted dye.	1. Repeat the purification step. For higher purity, use HPLC. [16] Butanol extraction can also be an effective method for removing free dye.[15][17]

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